molecular formula C8H12FNSi B044350 4-Fluoro-3-(trimethylsilyl)pyridine CAS No. 116922-61-3

4-Fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B044350
CAS No.: 116922-61-3
M. Wt: 169.27 g/mol
InChI Key: VCKISDMCLMVCKC-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of both fluorine and trimethylsilyl groups in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry. Fluorinated compounds are known for their stability and bioactivity, while trimethylsilyl groups are often used as protective groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of a fluorine atom and a trimethylsilyl group onto a pyridine ring. One common method is the reaction of 4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trimethylsilyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can protect reactive sites during chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyridine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.

    3-(Trimethylsilyl)pyridine: Lacks the fluorine atom, which reduces its stability and bioactivity compared to 4-Fluoro-3-(trimethylsilyl)pyridine.

Uniqueness

This compound is unique due to the combination of fluorine and trimethylsilyl groups, which imparts both stability and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-fluoropyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKISDMCLMVCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554982
Record name 4-Fluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-61-3
Record name 4-Fluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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